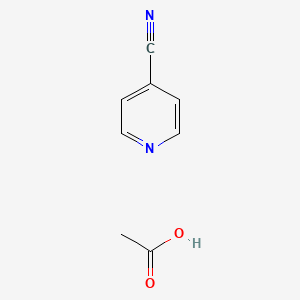

Acetic acid;pyridine-4-carbonitrile

Description

Properties

CAS No. |

89937-13-3 |

|---|---|

Molecular Formula |

C8H8N2O2 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

acetic acid;pyridine-4-carbonitrile |

InChI |

InChI=1S/C6H4N2.C2H4O2/c7-5-6-1-3-8-4-2-6;1-2(3)4/h1-4H;1H3,(H,3,4) |

InChI Key |

QUSJJTMCZPAIAM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1=CN=CC=C1C#N |

Origin of Product |

United States |

Theoretical Frameworks of Intermolecular Interactions

Principles of Hydrogen Bonding in Carboxylic Acid-Pyridine Systems

The interaction between carboxylic acids, such as acetic acid, and pyridine (B92270) derivatives is a classic example of strong hydrogen bonding. reddit.com This interaction is fundamental to understanding the formation of complexes between these two types of molecules.

The primary and most significant interaction in the acetic acid-pyridine system is the N···H–O hydrogen bond. researchgate.net In this bond, the nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, while the hydroxyl hydrogen of the acetic acid's carboxylic group serves as the donor. quora.com Density Functional Theory (DFT) calculations on the acetic acid and pyridine 1:1 complex have identified the structure with a strong N···H–O hydrogen-bonding interaction as the most stable among five equilibrium isomers. researchgate.net

The strength of this hydrogen bond is considerable. For instance, the interaction between acetic acid and pyridine is strong enough to cause a negative deviation from Raoult's Law, indicating that the intermolecular forces in the mixture are stronger than in the pure components. reddit.com This enhanced "stickiness" reduces the tendency of the molecules to escape into the vapor phase. reddit.com

The energetics of these bonds can be substantial. For example, the free energy of formation for a complex between pyridine and a fluorous carboxylic acid, which involves a pyridinium (B92312) carboxylate N+H-O- hydrogen bond, is estimated to be approximately -39 kJ mol-1 in a fluorous environment. nih.gov

In the crystal structure of 4,4′-bipyridine acetic acid disolvate, weak C—H⋯O hydrogen bonds connect the 4,4′-bipyridine and acetic acid molecules, contributing to the formation of a two-dimensional supramolecular network. nih.gov Similarly, in complexes involving substituted pyridines and other molecules, C–H···N interactions have been observed to be important for the crystal packing. unipr.it For example, in a study of Schiff base complexes, C-H···N interactions between an aromatic hydrogen and a nitrogen atom were identified. unipr.it

The strength of these weaker interactions can be influenced by the presence of stronger, classical hydrogen bonds. Computational studies have shown that simultaneous classical hydrogen bonds involving the pyridine ring can strengthen C-H···O interactions by about 20%. researchgate.net The calculated interaction energies for linear C-H···O interactions between water and pyridine are in the range of -1.24 to -1.97 kcal mol-1, and these values increase with the presence of other hydrogen bonds. researchgate.net

In the context of pyridine-4-carbonitrile, the nitrile group introduces another potential hydrogen bond acceptor site. While direct studies on the acetic acid;pyridine-4-carbonitrile complex are not detailed in the provided results, it is plausible that C–H···N interactions involving the nitrile nitrogen could further stabilize the crystal structure.

Proton Transfer Phenomena in Acid-Base Complexes

The interaction between a carboxylic acid and a pyridine can lead to the formation of either a neutral cocrystal, held together by hydrogen bonds, or a salt, resulting from the transfer of a proton from the acid to the base. semanticscholar.org

The formation of a salt versus a cocrystal is not always a binary outcome but can exist along a continuum. acs.orgacs.org For acid-base complexes with similar pKa values, the extent of proton transfer in the solid state can be difficult to predict. acs.org

A widely used empirical guideline for predicting the outcome is the ΔpKa rule, where ΔpKa = pKa(baseH+) - pKa(acid). semanticscholar.orgsmu.edu Generally:

ΔpKa < 0: A cocrystal is expected to form. semanticscholar.org

ΔpKa > 3: A salt is expected to form through proton transfer. semanticscholar.org

0 < ΔpKa < 3: This is an intermediate range where either a cocrystal or a salt can form, and the outcome is less predictable. semanticscholar.orgsmu.edu

Studies on a series of complexes involving a carboxylic acid and various pyridines have shown that this rule holds true, with cocrystals forming at ΔpKa values below 0 and salts forming above 3. semanticscholar.org In the intermediate range, a mix of both outcomes is observed. semanticscholar.org For instance, a study of gentisic acid and pyridine derivatives found that proton transfer was absent when the ΔpKa was below 2, but always occurred when it was above 2.5. researchgate.net

It's important to note that the crystalline environment itself can influence the ionization state, and there are known exceptions where the ΔpKa rule is not strictly followed. acs.orgchemrxiv.org

The solvent in which the complex is formed plays a critical role in the proton transfer process. libretexts.orgrsc.org Solvent polarity can significantly affect the stability of the resulting ions. libretexts.org Polar, hydrogen-bonding solvents like water can stabilize the charged species formed after proton transfer, thus favoring salt formation. libretexts.orgrsc.org In contrast, non-polar or aprotic solvents may favor the formation of neutral cocrystals. researchgate.net

The state of aggregation of the acid and base in the solvent also influences the interaction. A study on the acetic acid-pyridine system in different solvents revealed that:

In water , the acid-base interaction occurs between clusters of acetic acid and pyridine molecules. rsc.org

In acetonitrile , the interaction is between individual acetic acid and pyridine molecules, leading to the formation of a polar complex that then aggregates. rsc.org

This difference in mechanism is attributed to the distinct cluster structures of acetic acid and pyridine in these solvents. rsc.org Furthermore, the proton transfer process itself can be influenced by the solvent. In the gas phase, double proton transfer in some base pairs can occur in a concerted manner, while in solution, a stepwise mechanism may become more favorable. nih.gov The solvent can promote single proton transfer by strengthening the hydrogen bonds involved. nih.gov

Crystal Packing and Self-Assembly Principles

In a related structure, 4,4′-bipyridine acetic acid disolvate, the crystal structure is built from 4,4′-bipyridine and acetic acid molecules linked by strong O—H⋯N hydrogen bonds. nih.gov These units are further connected by weaker C—H⋯O hydrogen bonds to form a two-dimensional supramolecular network. nih.gov

In the case of pyridine-4-carbonitrile complexed with chloranilic acid, a 2:2 complex is formed where chloranilic acid molecules form a dimer through O—H⋯O hydrogen bonds, and the pyridine-4-carbonitrile molecules are linked to this dimer via N⋯H⋯O hydrogen bonds. nih.gov The packing is further stabilized by C—H⋯O and C—H⋯Cl interactions. nih.gov

Design and Analysis of Supramolecular Heterosynthons and Homosynthons

The concept of supramolecular synthons is a powerful tool in the rational design and prediction of crystal structures. These are structural units within a supramolecule that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions. In the context of the acetic acid and pyridine-4-carbonitrile system, the most anticipated and dominant interaction is the formation of a carboxylic acid–pyridine supramolecular heterosynthon.

This heterosynthon is characterized by a strong O-H···N hydrogen bond between the carboxylic acid proton of acetic acid and the nitrogen atom of the pyridine ring. The robustness of this particular synthon has been extensively documented and is known to be highly persistent, often taking precedence over other potential hydrogen bonding interactions. For instance, studies on cocrystals containing both carboxylic acid and pyridine moieties show a very high probability of the formation of this heterosynthon.

In addition to the primary O-H···N interaction, a secondary C-H···O hydrogen bond can also contribute to the stability of the heterosynthon, forming a characteristic ring motif. The hydrogen on the carbon atom adjacent to the cyano group in pyridine-4-carbonitrile or the methyl hydrogens of acetic acid could potentially engage in such an interaction with the carbonyl oxygen of the acetic acid.

While the carboxylic acid-pyridine heterosynthon is expected to be the primary organizing feature, the potential for homosynthons should also be considered. Acetic acid is well-known to form a cyclic dimer through two O-H···O hydrogen bonds, a classic and highly stable homosynthon. Similarly, pyridine derivatives can form homodimers through weak C-H···N interactions. However, in a competitive environment with a strong hydrogen bond acceptor like the pyridine nitrogen, the formation of the acetic acid homosynthon is less likely. The relative strength of the heterosynthon typically outcompetes the homosynthon formation.

The cyano group of pyridine-4-carbonitrile introduces another potential interaction site. While the hydroxyl···cyano supramolecular heterosynthon is known to occur, the carboxylic acid···pyridine interaction is generally more favorable and would be expected to dominate in this system.

Table 1: Potential Supramolecular Synthons in the this compound System

| Synthon Type | Interacting Groups | Description | Expected Prevalence |

| Heterosynthon | Carboxylic Acid (O-H) and Pyridine (N) | A robust interaction forming a primary O-H···N hydrogen bond, often supplemented by a C-H···O interaction to form a ring motif. | High |

| Homosynthon | Carboxylic Acid (O-H) and Carbonyl (C=O) | Formation of a cyclic dimer of acetic acid molecules via two O-H···O hydrogen bonds. | Low |

| Homosynthon | Pyridine C-H and Pyridine N | Weak interaction leading to the self-assembly of pyridine molecules. | Low |

| Heterosynthon | Acetic Acid (C-H) and Cyano (N) | A weaker C-H···N hydrogen bond involving the nitrile nitrogen. | Low |

Role of π-π Stacking and Other Non-Covalent Interactions in Solid-State Organization

These π-π stacking interactions are a result of electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. In the solid state, these interactions can lead to the formation of one-dimensional columns or two-dimensional sheets, significantly impacting the crystal packing and the material's physical properties. The geometry of the π-π stacking can vary, with common arrangements including face-to-face and offset (or slipped) stacking. The presence of the electron-withdrawing cyano group on the pyridine ring can influence the nature and strength of these interactions.

Other non-covalent interactions that would play a role in the crystal packing include:

C-H···π interactions: The methyl hydrogens of acetic acid or the C-H bonds of the pyridine ring can interact with the π-system of an adjacent pyridine ring.

The interplay of these various non-covalent forces dictates the final three-dimensional architecture of the crystal. The strong, directional hydrogen bonds of the primary heterosynthon will likely establish the initial framework of the molecular assembly, while the weaker, less directional π-π stacking and other van der Waals forces will govern how these assemblies pack together to form the final crystal lattice. The final structure will be the one that achieves the most energetically favorable arrangement of all these competing and cooperating interactions.

Table 2: Key Non-Covalent Interactions and Their Potential Role

| Interaction Type | Description | Potential Role in Solid-State Organization |

| π-π Stacking | Interaction between the aromatic rings of pyridine-4-carbonitrile. | Formation of columnar or layered structures, influencing crystal packing. |

| C-H···π Interactions | Hydrogen atoms from acetic acid or pyridine interacting with the π-cloud of the pyridine ring. | Contribution to the stability of the crystal lattice and influencing the relative orientation of molecules. |

| van der Waals Forces | Weak, non-specific attractive or repulsive forces between atoms. | Overall stabilization of the crystal structure. |

| Dipole-Dipole Interactions | Electrostatic interaction between the permanent dipoles of the molecules. | Influencing the orientation of molecules within the crystal lattice to maximize attractive interactions. |

Methodological Approaches for Characterization and Study

Spectroscopic Techniques for Interaction Analysis

Spectroscopic methods are invaluable for probing the electronic and structural changes that occur when acetic acid and pyridine-4-carbonitrile interact. These techniques provide insights into the formation of hydrogen bonds and the potential for proton transfer.

FTIR spectroscopy is a powerful tool for identifying the vibrational modes of molecules. nih.gov The formation of a hydrogen bond between the hydroxyl group of acetic acid and the nitrogen atom of the pyridine (B92270) ring in pyridine-4-carbonitrile leads to characteristic shifts in the vibrational frequencies of the involved functional groups. researchgate.net

Specifically, the O-H stretching vibration of the carboxylic acid, typically observed as a broad band in the infrared spectrum, is expected to shift to a lower frequency upon hydrogen bond formation. This shift is indicative of the weakening of the O-H bond. Concurrently, changes in the vibrational modes of the pyridine ring and the carbonyl group (C=O) of the acetic acid can also be observed. nih.gov In cases of proton transfer from the acetic acid to the pyridine nitrogen, more significant spectral changes would be anticipated, reflecting the formation of an acetate (B1210297) anion and a pyridinium (B92312) cation. nih.gov The presence of a prominent peak around 3431 cm⁻¹ can denote a significant quantity of hydroxyl (OH) groups, while a peak at 2924 cm⁻¹ is attributed to the axial deformation of C-H bonds. nih.gov The stretching at 1647 cm⁻¹ suggests the presence of a carbonyl group of a non-substituted amide and water. nih.gov

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. nih.govresearchgate.net In the context of the acetic acid and pyridine-4-carbonitrile system, ¹H, ¹³C, and ¹⁵N NMR are particularly informative.

¹H NMR: The chemical shift of the acidic proton of acetic acid is highly sensitive to hydrogen bonding. chemicalbook.comhmdb.ca Upon formation of a hydrogen-bonded complex with pyridine-4-carbonitrile, this proton signal is expected to shift downfield. The magnitude of this shift can provide qualitative information about the strength of the hydrogen bond. The protons on the pyridine ring of pyridine-4-carbonitrile will also experience changes in their chemical shifts due to the electronic perturbation caused by the interaction with acetic acid. chemicalbook.comresearchgate.net

¹³C NMR: The carbon atoms in both molecules, especially those in proximity to the interaction site (the carbonyl carbon and the pyridine ring carbons), will exhibit changes in their chemical shifts. hmdb.cachemicalbook.comorgsyn.orgorgsyn.org These changes reflect the altered electronic distribution upon complex formation. researchgate.net

¹⁵N NMR: ¹⁵N NMR is a direct probe of the nitrogen atom's electronic environment in pyridine-4-carbonitrile. spectrabase.com The formation of a hydrogen bond to the pyridine nitrogen leads to a change in its chemical shift. In the event of protonation, a significant upfield shift (shielding) of the ¹⁵N signal is typically observed, providing strong evidence for the formation of a pyridinium ion. nih.govnih.govresearchgate.net

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for acetic acid and 4-cyanopyridine (B195900), which serve as a baseline for studying their complex.

| Compound | Nucleus | Chemical Shift (ppm) | Solvent |

| Acetic Acid | ¹H | ~11.42 (COOH), ~2.10 (CH₃) | CDCl₃ |

| Acetic Acid | ¹³C | ~178 (C=O), ~21 (CH₃) | D₂O |

| 4-Cyanopyridine | ¹H | ~8.83 (H2, H6), ~7.55 (H3, H5) | CDCl₃ |

| 4-Cyanopyridine | ¹³C | ~150 (C2, C6), ~125 (C3, C5), ~122 (C4), ~117 (CN) | DMSO-d₆ |

UV-Visible spectroscopy probes the electronic transitions within molecules. nist.gov The interaction between acetic acid and pyridine-4-carbonitrile can lead to changes in the absorption spectra of the individual components. The formation of a hydrogen-bonded complex can cause shifts in the n→π* and π→π* transitions of the pyridine ring and the carbonyl group. masterorganicchemistry.com While acetic acid itself has minimal absorption in the near-UV and visible regions, pyridine-4-carbonitrile exhibits characteristic absorption bands. nih.gov The appearance of a new absorption band, often at a longer wavelength, can indicate the formation of a charge-transfer complex, where electron density is partially transferred from one molecule to the other.

Structural Elucidation via Diffraction Methods

Diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive evidence of the molecular and supramolecular structure of the acetic acid-pyridine-4-carbonitrile adduct.

While X-ray diffraction is excellent for locating heavier atoms, it is less precise for determining the positions of hydrogen atoms due to their low electron density. Neutron diffraction overcomes this limitation because neutrons are scattered by atomic nuclei, and the scattering length of hydrogen (or its isotope, deuterium) is comparable to that of heavier atoms like carbon, nitrogen, and oxygen. researchgate.netrsc.orgqub.ac.ukhewat.net This makes neutron diffraction an ideal technique for accurately locating the proton within the O-H···N hydrogen bond between acetic acid and pyridine-4-carbonitrile. nih.gov This precise location is crucial for distinguishing between a covalent O-H bond, a proton-shared hydrogen bond, and a fully formed N⁺-H bond, thereby providing definitive information on the degree of proton transfer in the solid state.

The following sections outline the key computational chemistry and quantum mechanical methods employed to investigate the structure, properties, and interactions of the acetic acid and pyridine-4-carbonitrile system.

Density Functional Theory (DFT) Calculations for Geometry Optimization, Vibrational Analysis, and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost. It is extensively used to predict the molecular structure, vibrational frequencies, and electronic characteristics of chemical systems.

Geometry Optimization: DFT calculations are employed to locate the most stable three-dimensional arrangement of atoms in the acetic acid-pyridine-4-carbonitrile complex. This process finds the minimum energy conformation, providing crucial information about bond lengths, bond angles, and dihedral angles. For the analogous acetic acid-pyridine complex, DFT studies have identified multiple stable isomers, with the most stable structure featuring a strong N⋯H–O hydrogen bond. researchgate.net

Vibrational Analysis: Once the optimized geometry is obtained, a normal-mode analysis can be performed to predict the vibrational frequencies of the complex. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the calculated structure. For the acetic acid-pyridine complex, calculations have shown that the formation of the hydrogen bond leads to a significant red shift (decrease in frequency) of the O-H stretching mode and a blue shift (increase in frequency) of the N⋯H–O stretching mode. researchgate.net

Electronic Properties: DFT is also a powerful tool for understanding the electronic nature of the complex. Key properties that can be calculated include:

Mulliken Atomic Charges: These calculations provide insight into the distribution of electron density within the molecule, highlighting the partial positive and negative charges on each atom.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

A study on novel pyridine derivatives demonstrated the use of DFT to analyze intramolecular hydrogen bonding and its effect on the molecule's spectroscopic properties. nih.gov

Illustrative DFT Functionals and Basis Sets: Commonly used functionals for such studies include B3LYP, which is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The choice of basis set, which is a set of mathematical functions used to describe the orbitals of the atoms, is also crucial. The 6-311G(d,p) basis set is frequently used for systems like the acetic acid-pyridine complex, providing a good balance of accuracy and computational efficiency. researchgate.net In a study on an acetic acid-functionalized zinc tetrapyridinoporphyrazine catalyst, the B3LYP/def2-TZVP level of theory was employed for structural optimization. nih.govnih.gov

Interactive Table: Examples of DFT Functionals and Basis Sets

| Functional/Basis Set | Description | Typical Application |

| B3LYP | A hybrid density functional that is widely used for its accuracy in predicting molecular geometries and energies for a broad range of systems. | Geometry optimization, vibrational frequency calculations, and electronic property analysis of organic and organometallic compounds. |

| 6-311G(d,p) | A triple-zeta basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), providing flexibility for describing chemical bonds. | Used in conjunction with DFT functionals for accurate calculations on medium-sized molecules. |

| def2-TZVP | A triple-zeta valence basis set with polarization functions, known for its robustness and accuracy in calculations involving a wide range of elements. | Often used for geometry optimizations and property calculations of transition metal complexes and larger organic molecules. |

Molecular Dynamics (MD) Simulations for Investigating Aggregation Behavior and Dynamic Properties in Solution and Solid State

While quantum mechanical methods provide detailed information about individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. MD simulations can provide insights into:

Aggregation and Clustering: In solution, acetic acid and pyridine-4-carbonitrile molecules can aggregate to form clusters. MD simulations can reveal the size, structure, and dynamics of these aggregates.

Solvation Structure: MD can be used to understand how solvent molecules arrange themselves around the acetic acid-pyridine-4-carbonitrile complex, providing information about the solvation shell.

Dynamic Properties: MD simulations can predict dynamic properties such as diffusion coefficients and rotational correlation times, which are important for understanding the behavior of the complex in a liquid environment.

Ab initio metadynamics simulations of acetic acid in water have revealed complex interfacial effects on its deprotonation dynamics, highlighting the importance of the solvation shell structure. osti.gov

Quantum Chemical Descriptors and Topological Analysis (AIM, NBO, ELF, LOL, RDG, IRI) for Detailed Bonding Analysis and Reactivity Prediction

To gain a deeper understanding of the chemical bonding and reactivity of the acetic acid-pyridine-4-carbonitrile complex, a variety of quantum chemical descriptors and topological analysis methods are utilized.

Atoms in Molecules (AIM): The AIM theory, developed by Richard Bader, analyzes the topology of the electron density to define atoms and chemical bonds. It can be used to characterize the strength and nature of hydrogen bonds and other non-covalent interactions.

Natural Bond Orbital (NBO): NBO analysis provides a picture of the localized bonds and lone pairs within a molecule. It is particularly useful for quantifying charge transfer interactions between the donor and acceptor orbitals in a hydrogen bond. The introduction of carboxylic acid groups into a tetrapyridinoporphyrazine framework was shown through NBO analysis to significantly enhance the catalytic activity of the central zinc metal. nih.govnih.gov

Electron Localization Function (ELF) and Localization-Indicator (LOL): ELF and LOL are functions that provide a measure of electron localization in a molecule, helping to visualize chemical bonds and lone pairs.

Reduced Density Gradient (RDG) and Interaction Region Imaging (IRI): These methods are used to identify and visualize non-covalent interactions, such as hydrogen bonds, van der Waals interactions, and steric repulsion, in real space.

A DFT study of pyruvic acid-water complexes utilized AIM analysis to show that the molecules can form ring structures stabilized by both strong O-H···O and weaker C-H···O hydrogen bonds. frontiersin.org

Computational Docking Studies for Elucidating Molecular Recognition and Binding Interactions in Supramolecular Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in the context of drug design to predict the binding of a ligand to a protein, it can also be applied to understand molecular recognition in supramolecular systems.

In the context of the acetic acid-pyridine-4-carbonitrile system, docking studies could be used to:

Predict the most stable binding pose of the two molecules.

Identify the key intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the complex.

Estimate the binding affinity between the two molecules.

Molecular docking studies on pyridine-4-carbohydrazide derivatives have been used to predict their binding orientation and interaction strength with DNA. cmjpublishers.com Similarly, docking of pyridine-3-carbonitrile (B1148548) derivatives into the active site of human thymidylate synthase has been performed to identify potential inhibitors. researchgate.net

Interactive Table: Illustrative Binding Energies from Docking Studies of Phenylurea Herbicides with Human Serum Albumin (HSA)

| Compound | Binding Energy (kJ/mol) |

| Diuron (L3) | -27.57 |

| Monuron (L2) | -25.56 |

| Chlorotoluron (L4) | -24.94 |

| Fenuron (L1) | -24.10 |

| Data from a molecular docking study of phenylurea herbicides with HSA, suggesting the relative binding affinities. |

Solvent Effect Modeling (e.g., Polarized Continuum Model (PCM), Integral Equation Formalism (IEFPCM)) in Computational Studies

Chemical reactions and interactions are often significantly influenced by the solvent. Computational models that account for solvent effects are therefore crucial for obtaining realistic predictions.

Polarizable Continuum Models (PCM): PCM and its variants, such as the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), are implicit solvation models that represent the solvent as a continuous dielectric medium. wikipedia.org This approach is computationally efficient and can accurately capture the bulk electrostatic effects of the solvent on the solute. DFT calculations on the acetic acid-pyridine complex have shown that solvents significantly enhance the strength of the hydrogen bond. researchgate.net

Hybrid Models: For systems where specific solute-solvent interactions, such as hydrogen bonding, are critical, hybrid models that combine an explicit description of the first solvation shell with a continuum model for the bulk solvent can provide a more accurate picture. The addition of a single explicit water molecule to anions in continuum solvent calculations has been shown to significantly improve the prediction of acid dissociation constants. nih.govacs.org

Synthesis and Derivatization Strategies for Pyridine 4 Carbonitrile Adducts with Acetic Acid

General Synthetic Routes to Pyridine (B92270) Derivatives and Nitriles

The synthesis of substituted pyridines and the introduction of nitrile functionalities are foundational steps in organic chemistry with broad applications. Pyridine rings, due to their prevalence in pharmaceuticals and functional materials, can be constructed through various established methods. solubilityofthings.com

Key synthetic strategies include:

Condensation Reactions: One of the most traditional and versatile approaches involves the condensation of aldehydes, ketones, or other carbonyl compounds with ammonia (B1221849) or amines. wikipedia.org Modifications to these condensation reactions, such as the Hantzsch pyridine synthesis, allow for the creation of a wide array of symmetrically and asymmetrically substituted pyridine derivatives. wikipedia.org

Cycloaddition Reactions: Transition metal-catalyzed [2+2+2] cycloaddition reactions have emerged as a powerful and direct method for assembling the pyridine ring. wikipedia.orgontosight.ai This approach typically involves the reaction of alkynes with a nitrile, offering high efficiency and regioselectivity. Cobalt-based catalysts have been noted for their utility in these transformations. ontosight.ai

From Amides: A convergent, single-step procedure for generating substituted pyridines involves the activation of N-vinyl or N-aryl amides with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), followed by condensation with various π-nucleophiles. chim.it

From Activated Nitriles: The use of activated nitriles is a significant strategy in heterocyclic synthesis, providing versatile intermediates for building complex molecular frameworks, including those based on pyridine. rsc.org

The introduction of a nitrile group onto a pre-existing ring or its inclusion during ring formation is also critical. This can be achieved through various methods, including the Sandmeyer reaction on an aminopyridine, nucleophilic substitution with a cyanide salt, or the dehydration of an amide or oxime. The ammoxidation of a methyl group, as discussed in the following section, is a particularly important industrial method. wikipedia.org

Specific Methodologies for Pyridine-4-carbonitrile (Isonicotinonitrile) Preparation

Pyridine-4-carbonitrile, also known as isonicotinonitrile or 4-cyanopyridine (B195900), is a key building block in the synthesis of numerous commercial products, including the antituberculosis drug isoniazid. wikipedia.orgnih.gov While it can be synthesized via several routes, the most prominent industrial method is the vapor-phase ammoxidation of 4-methylpyridine (B42270) (γ-picoline). wikipedia.orgontosight.ai

This reaction involves passing a mixture of 4-methylpyridine, ammonia, and an oxygen source (typically air) over a heterogeneous catalyst at elevated temperatures (350–540 °C). ontosight.ainih.gov The process converts the methyl group directly into a nitrile functionality. ontosight.airesearchgate.net

Table 1: Catalysts and Conditions for Ammoxidation of 4-Methylpyridine

| Catalyst System | Support | Key Features | Reference |

|---|---|---|---|

| Vanadium Oxide | Titanium Dioxide, Zirconium Dioxide, Tin Oxide | High stability and selectivity (95-97% yield). SnO₂ acts as an oxygen donor. | researchgate.net |

| Vanadium-silico-aluminophosphate (VSAPO) | - | Leads to high yields of nitriles. | researchgate.net |

The efficiency and selectivity of the ammoxidation process are highly dependent on the catalyst composition and reaction conditions, such as temperature and the ratio of reactants. nih.govresearchgate.net The use of microreactors has been explored to manage the strong exothermicity of the reaction, ensuring better temperature control and improved safety while achieving very high space-time yields. nih.gov

Adduct Formation Strategies with Carboxylic Acids

The formation of a co-crystal adduct between pyridine-4-carbonitrile and acetic acid relies on the predictable hydrogen bonding between the carboxylic acid proton and the nitrogen atom of the pyridine ring. nih.gov This interaction, known as a supramolecular heterosynthon, is a cornerstone of crystal engineering. nih.govmdpi.com

Several experimental techniques can be employed to generate co-crystals. The choice of method can influence the resulting crystal form and quality.

Solvent Evaporation: This is a widely used and reliable method where stoichiometric amounts of the co-formers are dissolved in a common solvent, which is then allowed to evaporate slowly, leading to the formation of high-quality single crystals. nih.gov The selection of a suitable solvent in which both components have adequate solubility is critical. solubilityofthings.comnih.gov

Grinding: Mechanochemical methods, such as neat (dry) or liquid-assisted grinding (LAG), are efficient for screening co-crystal formation and can sometimes produce forms not accessible from solution. nih.gov

Slurrying: In this technique, the co-formers are stirred in a solvent in which they are sparingly soluble. The suspension allows for the gradual dissolution of the starting materials and precipitation of the more stable co-crystal phase. nih.gov

Reaction Cocrystallization: This method is suitable when the co-formers have different solubilities. Reactants are mixed in non-stoichiometric concentrations to generate a supersaturated solution from which the co-crystal precipitates. sigmaaldrich.com

The choice of solvent is not merely a matter of solubility; it can play a crucial role in the molecular self-assembly process and may influence the final crystal packing arrangement. acs.org

The precise stoichiometry of the resulting co-crystal is a defining characteristic of the adduct. While a 1:1 ratio between a monofunctional pyridine and a monocarboxylic acid is common, other ratios can occur.

Stoichiometric Ratio: The molar ratio of the reactants used in the crystallization experiment, particularly in mechanochemical methods, can directly control the stoichiometry of the final product. nih.gov Some systems can form co-crystals with different stoichiometric ratios (e.g., 1:1, 1:2, 2:1), which are considered stoichiometric polymorphs. nih.govmdpi.com

Thermodynamic vs. Kinetic Control: The outcome of a co-crystallization experiment can be governed by either thermodynamics or kinetics. Slow evaporation from solution typically yields the most thermodynamically stable form. In contrast, rapid processes like spray drying or fast cooling can trap kinetically favored, potentially metastable, crystal forms.

The ΔpKa Rule: The difference in the pKa values of the acid and the pyridine base can help predict whether the product will be a co-crystal (no proton transfer) or a salt (proton transfer). A general guideline is:

ΔpKa < 0: Co-crystal formation is highly likely.

ΔpKa > 3: Salt formation is expected.

0 < ΔpKa < 3: A "salt-co-crystal continuum" exists, where the outcome is ambiguous and can be sensitive to the local environment and solvent. nih.gov

The formation of the adduct is a result of a delicate balance between the strong, directional hydrogen bonds of the acid-pyridine heterosynthon and other weaker interactions, which collectively determine the final crystal lattice.

Functionalization and Structural Modification of Pyridine-4-carbonitrile Adducts

While direct chemical modification of a pre-formed co-crystal is uncommon, the functionalization of the pyridine-4-carbonitrile molecule prior to adduct formation provides a powerful route to a diverse family of related co-crystals with tailored properties. The electron-poor nature of the pyridine ring and the directing influence of the nitrogen atom make selective functionalization a significant chemical challenge. solubilityofthings.com

Recent advances have focused on the direct C-H functionalization of pyridines, including at the C4 position, which is directly relevant to isonicotinonitrile. solubilityofthings.com One effective strategy involves the use of organosodium bases, which can override the typical directing effect of the nitrogen atom that favors functionalization at the C2 position. This allows for deprotonation at the C4 position, creating a 4-sodiopyridine intermediate. This intermediate can then be trapped with various electrophiles. nih.gov

Table 2: Strategies for C4-Functionalization of Pyridine

| Method | Reagents | Subsequent Reaction | Key Feature | Reference |

|---|---|---|---|---|

| Undirected Metalation | n-Butylsodium | Alkylation with primary alkyl halides | Overcomes the directing influence of the ring nitrogen to achieve C4 selectivity. | nih.gov |

By first creating a library of C4-substituted pyridine-4-carbonitrile derivatives using these methods, a corresponding library of adducts with acetic acid (or other carboxylic acids) can be synthesized. The introduction of different functional groups at the C4 position would systematically modify the steric and electronic properties of the pyridine component, thereby influencing the crystal packing, stability, and physicochemical properties of the resulting adduct. This approach represents a rational design strategy for new materials based on the acetic acid-pyridine-4-carbonitrile scaffold.

Advanced Studies on Supramolecular Assemblies of Acetic Acid and Pyridine 4 Carbonitrile

Stoichiometry and Conformational Analysis of Co-crystals and Complexes

Table 1: Common Supramolecular Synthons and Stoichiometries in Acid-Pyridine Systems

| Supramolecular Synthon | Description | Common Stoichiometry (Acid:Pyridine) |

|---|---|---|

| O-H···N | The primary hydrogen bond between the carboxylic acid hydroxyl group and the pyridine (B92270) nitrogen. | 1:1, 1:2, 2:1 |

| C-H···O | Weaker hydrogen bonds involving carbon-hydrogen donors and the carbonyl oxygen of the acid. | N/A (secondary interaction) |

| π-π Stacking | Interactions between the aromatic rings of pyridine moieties. | N/A (secondary interaction) |

Investigation of Polymorphism and Pseudopolymorphism in Acid-Pyridine Systems

Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements or conformations of the molecules, is a critical phenomenon in materials science. While it was once thought that multicomponent crystals (co-crystals) were less prone to polymorphism than single-component crystals, recent studies have shown this to be untrue, with an increasing number of polymorphic co-crystal systems being identified. researchgate.net Acid-pyridine co-crystals can exhibit polymorphism where the fundamental acid-pyridine hydrogen bond synthon remains intact, but the three-dimensional packing of these units differs between the forms. rsc.org This is known as packing polymorphism.

Another possibility is synthon polymorphism, where different intermolecular interactions dominate in different crystal forms. researchgate.net For instance, one polymorph might be characterized by the expected O-H···N bond, while another might involve a different hydrogen bonding motif if other functional groups are present. researchgate.net Conformational polymorphism, where the flexibility of one of the co-formers leads to different molecular conformations in the crystal lattice, has also been observed in acid-bipyridine systems. researchgate.net

Pseudopolymorphism involves the incorporation of solvent molecules into the crystal lattice, forming solvates or hydrates. The choice of solvent during crystallization can be a deciding factor in isolating a particular polymorph or pseudopolymorph. researchgate.netrsc.org For example, a methanol (B129727) solvate of a (2,4-dihydroxybenzoic acid)·(nicotinamide) co-crystal has been reported, demonstrating the role of the solvent in the final structure. researchgate.net

Table 2: Types of Polymorphism in Acid-Pyridine Co-crystals

| Type of Polymorphism | Description | Example System |

|---|---|---|

| Packing Polymorphism | Different crystal packing of the same basic supramolecular synthon. | Salicylic acid:4,4'-bipyridine (B149096) exhibits the same acid-pyridine synthon but different 3D packing. rsc.org |

| Synthon Polymorphism | Different primary intermolecular interactions (synthons) in different forms. | Polymorphs of (3-hydroxybenzoic acid)·(acridine) display different donor-acceptor hydrogen bonds. researchgate.net |

| Conformational Polymorphism | Different conformations of the molecular components within the crystal lattice. | Observed in systems with flexible molecules, such as those involving pimelic acid. researchgate.net |

| Pseudopolymorphism (Solvates) | Incorporation of solvent molecules into the crystal structure. | A methanol solvate has been identified for the (2,4-dihydroxybenzoic acid)·(nicotinamide) system. researchgate.net |

Impact of Substituents on Intermolecular Interactions and Proton Transfer Equilibrium

The nature of the interaction between a carboxylic acid and a pyridine base can range from a neutral hydrogen-bonded complex (co-crystal) to a proton-transferred salt, where the acidic proton moves to the more basic nitrogen atom. This is governed by the relative acidity and basicity of the components, often expressed by their pKa values. The equilibrium, AH···B ⇌ A⁻···H⁺B, is sensitive to the electronic effects of substituents on both the acid and the pyridine ring. rsc.org

In the case of pyridine-4-carbonitrile, the electron-withdrawing nitrile group (-CN) at the 4-position decreases the basicity of the pyridine nitrogen compared to unsubstituted pyridine. This makes proton transfer from a relatively weak acid like acetic acid less likely, favoring the formation of a neutral co-crystal. Studies on substituted benzoic acids and pyridines have systematically explored this landscape. acs.org For instance, 4,4'-bipyridine shows a strong preference for forming co-crystals rather than salts when combined with various 4-substituted benzoic acids. acs.org

The surrounding environment, particularly the solvent, also plays a crucial role. Solvents can shift the proton-transfer equilibrium through both non-specific (reaction field) and specific interactions. rsc.org For carboxylic acid-amine systems, specific interactions, such as hydrogen bonding between the solvent and the complex, can dominate. rsc.org Studies on 4-cyanopyridine (B195900) with various acids have shown that increasing the polarity of the solvent can stabilize the protonated (salt) form of the complex. researchgate.net

Table 3: Factors Influencing Proton Transfer in Acid-Pyridine Systems

| Factor | Effect on Equilibrium (AH···B ⇌ A⁻···H⁺B) | Rationale |

|---|---|---|

| Electron-withdrawing substituent on pyridine (e.g., -CN) | Shifts equilibrium to the left (favors co-crystal) | Decreases the pKa of the pyridine, making it a weaker base. |

| Electron-donating substituent on pyridine | Shifts equilibrium to the right (favors salt) | Increases the pKa of the pyridine, making it a stronger base. |

| Stronger acid (lower pKa) | Shifts equilibrium to the right (favors salt) | The proton is more readily donated. |

| Polar solvent | Can shift equilibrium to the right (favors salt) | Stabilizes the charged species of the salt form. rsc.orgresearchgate.net |

Dynamics of Aggregation Phenomena in Solution and Solid State

The association between acetic acid and pyridine derivatives is not limited to the solid state but is also a dynamic process in solution. In the liquid phase, the formation and dissociation of hydrogen-bonded complexes occur on a rapid timescale. Neutron scattering studies on pyridine-acetic acid mixtures have revealed the nature of these associations. rsc.org These investigations showed the existence of hydrogen-bonded chains of acetic acid molecules that incorporate pyridine molecules, rather than a complete proton transfer to form an ionic liquid. rsc.org This indicates that even in the liquid state, the neutral hydrogen-bonded complex is a significant species.

FTIR spectroscopy is another powerful tool for studying these dynamics in solution. By monitoring specific vibrational modes, such as the ring modes of pyridine-4-carbonitrile, it is possible to detect the formation of hydrogen-bonded complexes and even the occurrence of proton transfer. researchgate.net Studies on 4-cyanopyridine and trichloroacetic acid in various solvents demonstrated that the formation of higher-order aggregates, specifically a 1:2 complex of CyPy/(TCA)₂, significantly favors the proton transfer process. researchgate.net This highlights that aggregation beyond simple 1:1 pairing can dramatically alter the electronic and structural properties of the system.

In the solid state, the dynamics are more constrained, but molecular motions and phase transitions can still occur. Techniques like solid-state NMR and differential scanning calorimetry (DSC) are used to probe these dynamics and characterize the thermal stability and interconversion of different crystalline forms. rsc.orgresearchgate.net

Table 4: Aggregation Behavior of Acid-Pyridine Systems in Different States

| State | Dominant Species/Phenomenon | Method of Investigation | Findings for Acetic Acid/Pyridine Systems |

|---|---|---|---|

| Liquid/Solution | Dynamic equilibrium between free molecules and hydrogen-bonded complexes/aggregates. | Neutron Scattering rsc.org, FTIR Spectroscopy researchgate.net | Evidence for hydrogen-bonded acetic acid chains with pyridine inclusions; higher aggregation (e.g., 1:2 complexes) can promote proton transfer. researchgate.netrsc.org |

| Solid State | Stable, ordered co-crystals or salts. | X-ray Diffraction researchgate.netrsc.org, Solid-State NMR researchgate.net, DSC rsc.org | Characterization of stable polymorphic forms and their packing arrangements; confirmation of co-crystal vs. salt formation. rsc.orgresearchgate.net |

Comprehensive Analysis of Multicomponent Crystal Structures

The principles of supramolecular chemistry allow for the design of more complex, multicomponent crystal structures beyond simple two-component co-crystals. By introducing a third or even fourth component, crystal engineers can create ternary or quaternary systems with tailored architectures and properties. The robust nature of the carboxylic acid-pyridine synthon makes it an excellent candidate for use as a reliable building block in such multicomponent systems. researchgate.netacs.org

The analysis of these structures often reveals a hierarchical assembly process. For example, the strongest and most reliable hydrogen bond, such as the O-H···N interaction, may form a primary structural motif, like a dimer or a chain. nih.gov These primary motifs then organize into a larger, three-dimensional structure through weaker, secondary interactions. researchgate.net In a reported 1:2 co-crystal of (3-hydroxybenzoic acid)·(acridine)₂, the structure incorporates both phenol (B47542) O–H···N and carboxylic acid O–H···N hydrogen bonds, showcasing how different functional groups can be leveraged simultaneously within a single crystal. researchgate.net

Applications and Technological Relevance of Pyridine Carboxylic Acid Co Crystals

Crystal Engineering for the Design of Advanced Materials

Crystal engineering is the rational design and synthesis of functional solid-state structures from molecular or ionic building blocks, using intermolecular interactions to guide their assembly. semanticscholar.org The pairing of carboxylic acids with pyridines is a cornerstone of this field, primarily due to the reliability of the O-H···N(pyridine) hydrogen bond, a robust supramolecular synthon. rsc.orgacs.orgresearchgate.net This predictable interaction allows for the deliberate construction of multi-component crystals with tailored architectures and properties.

The formation of a co-crystal versus a molecular salt in these systems is largely governed by the difference in the pKa values of the components (ΔpKa = pKa[protonated pyridine] – pKa[acid]). d-nb.info A ΔpKa value below 0 typically results in a neutral co-crystal, whereas a value above 3 leads to proton transfer and the formation of a molecular salt. rsc.org For pyridine-4-carbonitrile, which has a pKa of 1.92, its co-crystallization with carboxylic acids is highly likely, forming neutral complexes held together by strong hydrogen bonds. d-nb.info

The combination of pyridine-4-carbonitrile with various carboxylic acids has been shown to produce highly organized network solids. The directionality of the O-H···N hydrogen bond, coupled with the linear geometry of the 4-substituted pyridine (B92270), facilitates the formation of extended chains, tapes, or sheets.

Research on co-crystals of 4-cyanopyridine (B195900) with dicarboxylic acids, such as adipic acid and terephthalic acid, demonstrates this principle effectively. mdpi.com In the (adipic acid)(4-cyanopyridine)₂ co-crystal, the adipic acid molecule connects to two different cyanopyridine dimers through strong O-H···N hydrogen bonds. These primary interactions are supported by weaker C-H···O and antiparallel CN···CN interactions, which help to organize the molecules into a stable, three-dimensional framework. mdpi.com This strategy of using multi-functional components (like dicarboxylic acids) is a common method to increase the dimensionality and complexity of the resulting crystalline network.

These organized structures are foundational for developing materials with specific properties, such as porous solids for storage or separation, or materials with unique optical or electronic characteristics derived from the ordered arrangement of the molecular components.

The frameworks created through co-crystallization can feature voids or channels capable of hosting guest molecules, leading to the formation of inclusion compounds or clathrates. While specific examples involving acetic acid and pyridine-4-carbonitrile are not documented, the principles of their formation are clear.

By selecting co-formers with appropriate sizes and shapes, it is possible to design crystalline lattices with cavities. For instance, the use of larger dicarboxylic acids or more complex pyridine derivatives in co-crystallization can lead to frameworks that are not densely packed, leaving space for solvent or other small molecules to be included. The stability of such inclusion compounds relies on host-guest interactions within the cavity. The nitrile group of pyridine-4-carbonitrile could also play a role in interacting with specific guest molecules, further stabilizing an inclusion structure.

Role as Ligands in Catalysis and Coordination Chemistry

Pyridine and its derivatives are ubiquitous ligands in coordination chemistry and catalysis due to the Lewis basicity of the nitrogen atom. The pyridine nitrogen in pyridine-4-carbonitrile can coordinate to a metal center, making the molecule a potential ligand for various catalytic applications.

While the co-crystal itself may not be the catalytic species, the pyridine-4-carbonitrile molecule can be used to synthesize metal complexes. For example, an acetic acid-functionalized zinc tetrapyridinoporphyrazine catalyst has been synthesized and used for the creation of acridine (B1665455) and quinoline (B57606) derivatives. nih.gov In other systems, 4-cyanopyridine has been used during product purification to coordinate with and remove excess reagents, highlighting its ability to bind to chemical species. acs.org The formation of a co-crystal with acetic acid could serve as a method to store or handle the pyridine-4-carbonitrile ligand before its incorporation into a catalytic system. The electronic properties of the ligand, influenced by the electron-withdrawing nitrile group, can modulate the activity of the metal center to which it is bound.

Utilization as Building Blocks in Organic Synthesis and Functional Molecule Design

Both acetic acid and pyridine-4-carbonitrile are fundamental building blocks in chemical synthesis. d-nb.infochemscene.com Pyridine-4-carbonitrile is particularly valuable as it contains a versatile pyridine ring and a cyano group that can undergo various chemical transformations. rsc.orgnih.gov

In the context of supramolecular chemistry, pyridine-4-carbonitrile is an excellent building block for the design of functional molecules and materials through co-crystallization. d-nb.infomdpi.com Its ability to form robust hydrogen-bonded synthons with carboxylic acids allows it to be predictably incorporated into multi-component crystalline structures. researchgate.net This approach is a key strategy in pharmaceutical sciences and materials science to modify the physicochemical properties of a substance—such as solubility, stability, and melting point—without altering its covalent structure. By forming a co-crystal with a simple, non-toxic molecule like acetic acid, the properties of pyridine-4-carbonitrile could be fine-tuned for a specific application.

The following table summarizes key data for the compounds discussed:

| Compound Name | IUPAC Name | Formula | Molecular Weight ( g/mol ) |

| Acetic acid | Acetic acid | C₂H₄O₂ | 60.052 |

| Pyridine-4-carbonitrile | pyridine-4-carbonitrile | C₆H₄N₂ | 104.11 |

| Adipic acid | Hexanedioic acid | C₆H₁₀O₄ | 146.14 |

| Terephthalic acid | Benzene-1,4-dicarboxylic acid | C₈H₆O₄ | 166.13 |

| Oxalic acid | Ethanedioic acid | C₂H₂O₄ | 90.03 |

The table below details the types of intermolecular interactions observed in co-crystals formed between 4-cyanopyridine (4-CNPy) and various dicarboxylic acids, which serve as a model for the expected interactions with acetic acid.

| Co-crystal System | Primary Synthon | Secondary Interactions | Reference |

| (Adipic acid)(4-CNPy)₂ | O-H···N(pyridine) | C-H···O, CN···CN | mdpi.com |

| (Terephthalic acid)(4-CNPy)₂ | O-H···N(pyridine) | C-H···O, CN···CN | mdpi.com |

| (Oxalic acid)(2-CNPy) | O-H···N(pyridine) | C-H···O | mdpi.com |

Future Research Directions and Emerging Trends

Exploration of Ternary and Multi-component Co-crystals for Enhanced Functionality

The logical next step beyond binary co-crystals is the design and synthesis of ternary and multi-component systems. The inclusion of a third or even fourth component can introduce new functionalities or enhance existing properties of the acetic acid; pyridine-4-carbonitrile adduct. Future research will likely focus on incorporating a third molecule that can modulate the physical and chemical properties of the resulting co-crystal, such as solubility, stability, or even its electronic properties. For instance, a second co-former could be introduced to create a dual-drug co-crystal, where each component has a distinct biological activity. A recent strategy involves using an inorganic salt as a "glue" to bring together two different active pharmaceutical ingredients (APIs) in a "drug-bridge-drug" approach, creating ternary ionic co-crystals (TICCs) rsc.org. This approach could be adapted to the acetic acid-pyridine-4-carbonitrile system to create novel multi-functional materials.

A systematic approach to designing these complex systems can be envisioned through a "long-range synthon Aufbau module" (LSAM) model, which helps in understanding the assembly of ternary components nih.gov. The selection of the third component is crucial and can be guided by the desire to introduce specific supramolecular synthons. For example, a molecule containing a hydroxyl or amide group could be chosen to compete with or complement the primary acid-pyridine hydrogen bonding. The Cambridge Structural Database (CSD) serves as a valuable resource for identifying potential ternary systems, with numerous examples of such structures already cataloged nih.gov. A novel approach to creating three-component adducts involves the crystallization of a molecule with multiple functional groups, like 1,3cis,5cis-cyclohexane tricarboxylic acid, with bases of different strengths, such as 4,4'-bipyridine (B149096) and 4,4'-bipyridine-N-oxide, resulting in a ternary co-crystal sustained by a variety of hydrogen bonds rsc.org.

Table 1: Potential Co-formers for Ternary Systems with Acetic Acid and Pyridine-4-carbonitrile

| Potential Third Co-former | Rationale for Inclusion | Potential Outcome |

| Isonicotinamide | Introduction of an amide group to form acid-amide or amide-nitrile synthons. nih.gov | Enhanced stability and altered dissolution properties. |

| 4-Hydroxybenzoic acid | Introduction of a hydroxyl group to form O-H···N or O-H···O hydrogen bonds. acs.org | Modification of crystal packing and melting point. |

| Succinic Acid | A dicarboxylic acid that can act as a linker between two pyridine-4-carbonitrile molecules. acs.org | Formation of extended supramolecular networks. |

Application of Advanced Spectroscopic Techniques for In-situ and Time-Resolved Studies of Formation Mechanisms

A significant frontier in co-crystal research is the real-time observation of their formation. Understanding the kinetics and mechanisms of co-crystallization is key to controlling the final product's polymorphism and properties. Advanced spectroscopic techniques are poised to play a pivotal role in this area. Future studies on the acetic acid; pyridine-4-carbonitrile system should employ in-situ and time-resolved methods to monitor the molecular interactions from the solution or solid state to the final crystalline form.

Raman and Fourier-transform infrared (FTIR) spectroscopy are powerful tools for tracking the changes in hydrogen bonding during co-crystal formation nih.gov. For instance, the characteristic vibrational bands of the carboxylic acid's O-H group and the pyridine's C=N group can be monitored in real-time to observe the formation of the acid-pyridine heterosynthon. Combining these spectroscopic techniques with X-ray diffraction can provide a comprehensive picture of the structural evolution during crystallization nih.gov. Terahertz time-domain spectroscopy (THz-TDS) is another emerging technique that is sensitive to the weak intermolecular interactions that govern co-crystal packing, making it suitable for identifying different polymorphic forms as they appear nih.gov.

Recent work has demonstrated the stability of a pyridine (B92270):acetylene (1:1) co-crystal under Titan-relevant conditions using Raman spectroscopy and X-ray diffraction to monitor its formation and thermal expansion arxiv.org. Such approaches could be adapted to study the acetic acid; pyridine-4-carbonitrile adduct under various conditions of temperature, pressure, and solvent environment. These in-situ studies will provide invaluable data for refining our understanding of nucleation and growth processes in co-crystals.

Integration of Machine Learning and Artificial Intelligence for Predicting Co-crystal Formation and Properties

The experimental screening for co-crystals can be a time-consuming and resource-intensive process. The integration of machine learning (ML) and artificial intelligence (AI) offers a promising avenue to accelerate the discovery and design of new co-crystals. By training algorithms on large datasets of known co-crystals and failed experiments, ML models can predict the likelihood of co-crystal formation between two or more components with a certain degree of accuracy mdpi.comnih.gov.

For the acetic acid; pyridine-4-carbonitrile system, ML models could be employed to screen a vast library of potential third components for ternary co-crystal formation. These models typically use molecular descriptors, such as thermodynamic properties and molecular fingerprints, as input to predict the outcome of a co-crystallization experiment researchgate.netresearchgate.net. For example, an artificial neural network (ANN) model has shown great potential in predicting co-crystal formation with high accuracy mdpi.com. Furthermore, ML can be used to predict the physicochemical properties of the resulting co-crystals, such as solubility, melting point, and mechanical stability, thus guiding the experimental efforts towards materials with desired characteristics.

The development of comprehensive databases that include not only successful co-crystal structures but also negative results (i.e., failed attempts) is crucial for training robust and reliable ML models github.com. The combination of mechanistic thermodynamic modeling with machine learning has been shown to significantly enhance predictive performance for both co-former and reaction solvent selection researchgate.net.

Table 2: Machine Learning Models and Their Application in Co-crystal Prediction

| Machine Learning Model | Application | Potential for Acetic Acid; Pyridine-4-carbonitrile |

| Artificial Neural Networks (ANN) | Predicting the success of co-crystal formation. mdpi.comnih.gov | Screening for ternary co-formers. |

| Support Vector Machines (SVM) | Classifying pairs of molecules as likely or unlikely to form co-crystals. mdpi.com | Guiding the selection of co-formers with specific functional groups. |

| Random Forest | Predicting co-crystal formation and identifying important molecular features. | Elucidating the key descriptors for the stability of the adduct. |

| XGBoost | High-performance prediction of co-crystal formation. researchgate.net | Accelerating the discovery of novel multi-component systems. |

Development of Novel and Sustainable Synthetic Pathways for Acid-Pyridine Adducts

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, and co-crystals are no exception. Future research will undoubtedly focus on developing more sustainable and environmentally friendly methods for the preparation of acetic acid-pyridine adducts. This includes the use of greener solvents, solvent-free synthesis, and energy-efficient techniques nih.govrsc.org.

Mechanochemistry, such as liquid-assisted grinding and neat grinding, has emerged as a powerful green alternative to traditional solvent-based methods for co-crystal synthesis acs.org. These methods often lead to higher yields, reduced solvent waste, and can sometimes produce polymorphs that are inaccessible from solution acs.org. The synthesis of pyridine derivatives through multi-component one-pot reactions under microwave irradiation or using ultrasonic production are other promising green approaches that could be adapted for the synthesis of the target adduct nih.gov.

Furthermore, the development of catalytic routes to pyridine derivatives from renewable feedstocks, such as the thermo-catalytic conversion of glycerol (B35011) with ammonia (B1221849) over zeolite catalysts, points towards a future where the building blocks of these co-crystals can be sourced sustainably rsc.org. The application of such sustainable pathways to produce pyridine-4-carbonitrile would significantly enhance the green credentials of its co-crystals.

Investigation of Mechanical and Responsive Properties of these Supramolecular Architectures

The mechanical properties of molecular crystals are of great interest for applications in pharmaceuticals and materials science. The arrangement of molecules in a crystal lattice dictates its response to mechanical stress. Future research on the acetic acid; pyridine-4-carbonitrile adduct will likely delve into a detailed investigation of its mechanical properties, such as elasticity, plasticity, and brittleness. Understanding these properties is crucial for pharmaceutical applications, for instance, in the tableting of a drug.

Recent studies have shown that co-crystallization can significantly alter the mechanical properties of an active pharmaceutical ingredient nih.gov. By carefully selecting co-formers, it is possible to engineer crystals with desired mechanical behaviors, such as increased plasticity, which can improve the tableting performance of a drug. The investigation of how the supramolecular synthons in the acetic acid; pyridine-4-carbonitrile co-crystal influence its mechanical properties will be a key area of future work.

Moreover, the development of "smart" or responsive supramolecular architectures is a burgeoning field. These are materials that can change their properties in response to external stimuli such as light, temperature, or an electric field. The carboxylic acid-pyridine supramolecular heterosynthon has been shown to be switchable via an oriented external electric field, leading to a reversible phase transition in 2D co-crystals rsc.org. This opens up the exciting possibility of designing responsive materials based on the acetic acid; pyridine-4-carbonitrile adduct for applications in sensing, switching, and actuation.

Q & A

Q. What are the standard synthetic routes for preparing pyridine-4-carbonitrile derivatives, and what methodological considerations are critical for reproducibility?

Pyridine-4-carbonitrile derivatives are typically synthesized via multicomponent reactions involving aldehydes, ketones, and nitrile-containing precursors. A common method involves refluxing a mixture of acetophenone derivatives, aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol for 10–20 hours . Key considerations include:

- Catalyst selection : Ammonium acetate acts as both a catalyst and a nitrogen source.

- Solvent optimization : Ethanol balances reactivity and safety, but DMF/ethanol mixtures (1:2) are used for crystallization .

- Yield improvement : Prolonged reflux durations (e.g., 24 hours) may improve yields but risk side reactions.

Q. How can researchers characterize the structural and thermal properties of acetic acid; pyridine-4-carbonitrile complexes?

Characterization involves a multi-technique approach:

Q. What safety protocols are essential when handling pyridine-4-carbonitrile derivatives?

- Hazard mitigation : Use fume hoods for volatile solvents (e.g., DMF, toluene) and wear nitrile gloves to avoid dermal exposure .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the nitrile group .

- Waste disposal : Neutralize acidic byproducts (e.g., acetic acid) with sodium bicarbonate before disposal .

How should a research question investigating pyridine-4-carbonitrile reactivity be structured?

A well-defined research question must specify:

- Independent variable : Reaction temperature or catalyst concentration.

- Dependent variable : Yield of pyridine-4-carbonitrile or byproduct formation.

- Example : "How does varying the molar ratio of ammonium acetate (0.5–2.0 equiv) affect the yield of 3-[1-(indol-3-yl)ethyl]pyridine-4-carbonitrile in ethanol reflux?" .

Advanced Research Questions

Q. How can low yields in pyridine-4-carbonitrile synthesis (e.g., 16% in Diels-Alder reactions) be systematically addressed?

- Parameter screening : Optimize temperature (e.g., 145°C for Diels-Alder reactions) and solvent polarity .

- Catalyst alternatives : Replace palladium/copper catalysts with microwave-assisted or enzymatic methods to reduce side reactions .

- Byproduct analysis : Use LC-MS to identify impurities (e.g., decarboxylated intermediates) and adjust stoichiometry .

Q. What analytical strategies resolve contradictions in reported crystallographic data for pyridine-4-carbonitrile complexes?

Q. How can pyridine-4-carbonitrile derivatives be evaluated for anticancer activity in vitro?

Q. What computational tools predict the physicochemical properties of pyridine-4-carbonitrile derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.